[4-(3-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a heterocyclic compound featuring two distinct pharmacophores: a 3-chlorophenylpiperazine moiety and a 4-phenyl-1,2,3-thiadiazole ring, connected via a methanone bridge. The 3-chlorophenylpiperazine group is commonly associated with CNS activity, particularly serotonin receptor modulation, as seen in related compounds like 5-HT2 receptor antagonists .
Properties
Molecular Formula |
C19H17ClN4OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-7-4-8-16(13-15)23-9-11-24(12-10-23)19(25)18-17(21-22-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
InChI Key |
BQEDALXIZDABHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- The synthetic route involves three steps, leading to good yield.
- Unfortunately, specific reaction conditions are not provided in the available literature.
- Industrial production methods may vary, but the compound’s synthesis typically starts from commercially available starting materials.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific transformation.
- Major products formed would be derivatives of the compound with modified substituents.
Scientific Research Applications
Biological Activities
The compound has been investigated for several pharmacological activities:
Antimicrobial Activity
Research indicates that derivatives with similar structures exhibit significant antimicrobial properties. Studies have shown that compounds containing thiadiazole and piperazine rings can effectively inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
These results suggest that the structural features of the compound enhance its antimicrobial efficacy.
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.
Table 2: Antitumor Activity Studies
| Cell Line Tested | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 6.7 |
These findings indicate that 4-(3-Chlorophenyl)piperazin-1-ylmethanone may serve as a promising candidate for further development in cancer therapy.
Neuroprotective Effects
In preclinical models, the compound has demonstrated neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative disorders. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiadiazole derivatives, including 4-(3-Chlorophenyl)piperazin-1-ylmethanone, which showed promising activity against resistant bacterial strains.
- Cancer Research: In a study reported in Cancer Letters, researchers demonstrated that the compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Neuroprotection: Research published in Neuropharmacology indicated that the compound reduced neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease, suggesting its potential for neuroprotective applications.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, focusing on heterocyclic systems , substituent variations , and pharmacological implications .
Structural Analogues with Piperazine and Heterocyclic Linkages
| Compound Name | Key Structural Features | CAS Number | Notable Properties/Activity | Reference |
|---|---|---|---|---|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | Thiadiazole + 3-chlorophenylpiperazine | Not provided | Potential CNS activity (inferred from analogs) | - |
| Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone | Thiadiazole + morpholine (replaces piperazine) | 477857-70-8 | Improved solubility (morpholine’s oxygen donor) | |
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-... | Triazole-thione + phenylpiperazinylmethyl | 1349172-92-4 | Antimicrobial (yield: 78%) | |
| 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)... | Triazolone + phenoxyethyl chain | 83366-66-9 | 5-HT2 receptor antagonist | |
| [1-[3-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]pyrrolidin-2-yl]methanone | Thiadiazole + fluorophenylmethyl-pyrrolidine | Not provided | Conformational flexibility (pyrrolidine ring) |
Key Observations :
- Heterocyclic Systems : Thiadiazole rings (as in the target compound) offer metabolic stability compared to triazole-thiones (e.g., ) but may reduce hydrogen-bonding capacity. Morpholine analogs ( ) prioritize solubility over piperazine’s nitrogen-rich pharmacophore.
- Substituent Effects : Fluorine (e.g., fluorophenylmethyl in ) enhances lipophilicity and metabolic resistance. The 3-chlorophenyl group in the target compound is conserved in multiple analogs (e.g., ), suggesting its critical role in receptor interactions.
- Linker Groups: Methanone bridges (target compound) simplify synthesis compared to propyl or phenoxyethyl chains ( ), which may introduce steric hindrance.
Biological Activity
The compound “4-(3-Chlorophenyl)piperazin-1-ylmethanone” is a derivative of piperazine and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.84 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a thiadiazole moiety, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
2. Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer properties. For instance, compounds related to this structure have shown cytotoxic effects against human breast carcinoma (MCF-7) cell lines with IC50 values indicating potent activity . In vitro studies suggest that the presence of the chlorophenyl group enhances the anticancer efficacy through mechanisms involving apoptosis induction and cell cycle arrest .
3. Neuropharmacological Effects
Piperazine derivatives are recognized for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the chlorophenyl group may enhance these effects by modulating neurotransmitter systems such as serotonin and dopamine pathways .
The mechanisms through which “4-(3-Chlorophenyl)piperazin-1-ylmethanone” exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : The thiadiazole moiety likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation such as ERK1/2 .
- Neuropharmacological Mechanism : By acting as a selective serotonin reuptake inhibitor (SSRI), it may increase serotonin levels in synaptic clefts, enhancing mood and reducing anxiety symptoms.
Case Studies
Several studies have documented the biological activities of compounds structurally related to “4-(3-Chlorophenyl)piperazin-1-ylmethanone”:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole Formation | H2SO4, RT, 12 h | 65–75% | |
| Piperazine Coupling | EDC, HOBt, DMF, 0°C → RT, 24 h | 50–60% |
Basic: How is the compound characterized structurally?
Answer:
Structural characterization relies on:
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P1̄ | |
| R Factor | 0.053 | |
| Bond Length (C–S) | 1.74 Å |
Advanced: How can computational modeling predict the compound’s pharmacological targets?
Answer:
Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT1A or dopamine D2). The piperazine moiety often interacts with polar residues (Asp116 in 5-HT1A) via hydrogen bonds .
Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase.
ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) .
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Contradictions may arise from:
Q. Methodological Mitigation :
Dose-Response Curves : Use ≥10 concentration points to improve IC50 accuracy.
Orthogonal Assays : Validate results with SPR (surface plasmon resonance) and radioligand binding .
Advanced: What strategies optimize the compound’s selectivity for neurological targets?
Answer:
Structural Analog Synthesis : Modify the phenyl-thiadiazole moiety to reduce off-target binding. For example, introduce electron-withdrawing groups (e.g., -NO2) to enhance affinity for σ receptors .
Metabolic Profiling : Use hepatic microsomes to identify vulnerable sites (e.g., piperazine N-methylation) and block them with fluorine substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
